molecular formula C12H2Br6O B15211486 1,2,3,4,6,9-Hexabromo-dibenzofuran CAS No. 617708-19-7

1,2,3,4,6,9-Hexabromo-dibenzofuran

Cat. No.: B15211486
CAS No.: 617708-19-7
M. Wt: 641.6 g/mol
InChI Key: YMYKEKSYAOWRQB-UHFFFAOYSA-N
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Description

1,2,3,4,6,9-Hexabromo-dibenzofuran is a brominated derivative of dibenzofuran, characterized by the presence of six bromine atoms attached to the dibenzofuran core. This compound has the molecular formula C₁₂H₂Br₆O and a molecular weight of 641.568 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,6,9-Hexabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is usually conducted at elevated temperatures to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure efficient bromination.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,6,9-Hexabromo-dibenzofuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form dibenzofuran derivatives with different functional groups.

    Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated dibenzofurans.

    Substitution: Bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibenzofuran derivatives with hydroxyl or carbonyl groups, while reduction may produce less brominated dibenzofurans.

Scientific Research Applications

1,2,3,4,6,9-Hexabromo-dibenzofuran has several scientific research applications:

    Environmental Science: It is studied for its potential environmental impact and behavior as a persistent organic pollutant.

    Materials Chemistry: The compound is used in the development of flame retardants and other materials with specific properties.

    Biological Research: Researchers investigate its effects on biological systems, including its potential toxicity and interactions with cellular components.

    Industrial Applications: It is used in the synthesis of other brominated compounds and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3,4,6,9-Hexabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). This receptor is a ligand-activated transcriptional activator that binds to specific DNA regions and regulates the expression of genes involved in xenobiotic metabolism . The binding of this compound to AhR can lead to the activation of various metabolic pathways, resulting in the production of metabolites that may have toxic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,6,9-Hexabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and interactions with biological systems. This compound’s distinct properties make it valuable for specific applications in environmental science, materials chemistry, and biological research.

Properties

CAS No.

617708-19-7

Molecular Formula

C12H2Br6O

Molecular Weight

641.6 g/mol

IUPAC Name

1,2,3,4,6,9-hexabromodibenzofuran

InChI

InChI=1S/C12H2Br6O/c13-3-1-2-4(14)11-5(3)6-7(15)8(16)9(17)10(18)12(6)19-11/h1-2H

InChI Key

YMYKEKSYAOWRQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Br)C3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br

Origin of Product

United States

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